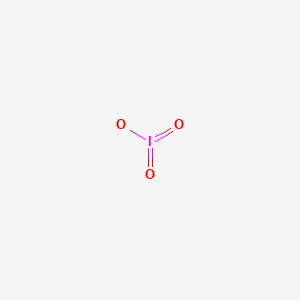

CID 5360296

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trioxidoiodine can be synthesized through the reaction of iodine pentoxide (I₂O₅) with ozone (O₃) under controlled conditions. The reaction typically occurs at low temperatures to prevent the decomposition of the product: [ \text{I}_2\text{O}_5 + \text{O}_3 \rightarrow 2 \text{IO}_3 ]

Industrial Production Methods: Industrial production of trioxidoiodine is less common due to its instability and the challenges associated with handling ozone. small-scale synthesis in laboratory settings is feasible and often employed for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions: Trioxidoiodine primarily undergoes oxidation and reduction reactions. It acts as a strong oxidizing agent due to the high oxidation state of iodine.

Common Reagents and Conditions:

Oxidation Reactions: Trioxidoiodine can oxidize various organic and inorganic compounds. For example, it can oxidize sulfides to sulfones and alcohols to aldehydes or ketones.

Reduction Reactions: It can be reduced to iodate (IO₃⁻) or iodide (I⁻) under suitable conditions.

Major Products Formed:

- Oxidation of sulfides: Sulfones

- Oxidation of alcohols: Aldehydes or ketones

- Reduction: Iodate or iodide

Applications De Recherche Scientifique

Trioxidoiodine has several applications in scientific research, particularly in the fields of chemistry and materials science:

Mécanisme D'action

The mechanism of action of trioxidoiodine involves its ability to act as a strong oxidizing agent. It can accept electrons from other compounds, leading to their oxidation. The molecular targets and pathways involved in its reactions are primarily related to its interaction with electron-rich species, facilitating various redox reactions .

Comparaison Avec Des Composés Similaires

Iodine Pentoxide (I₂O₅): Another hypervalent iodine compound used as an oxidizing agent.

Iodine Monoxide (IO): A less oxidized form of iodine oxide with different reactivity.

Iodine Heptafluoride (IF₇): A hypervalent iodine compound with fluorine atoms instead of oxygen.

Uniqueness: Trioxidoiodine is unique due to its specific oxidation state and the ability to participate in a wide range of oxidation reactions under mild conditions. Its use as a catalyst in green chemistry applications highlights its importance in developing sustainable chemical processes .

Propriétés

Formule moléculaire |

IO3 |

|---|---|

Poids moléculaire |

174.903 g/mol |

InChI |

InChI=1S/IO3/c2-1(3)4 |

Clé InChI |

PQULLWOPQYQVNC-UHFFFAOYSA-N |

SMILES |

O=I(=O)[O] |

SMILES canonique |

O=I(=O)[O] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)